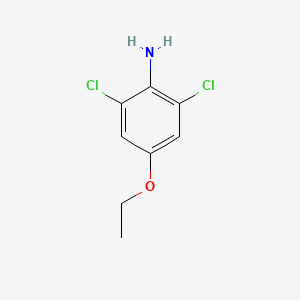![molecular formula C10H18O B14646768 1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane CAS No. 52209-72-0](/img/structure/B14646768.png)
1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Trimethyl-8-oxabicyclo[510]octane is a chemical compound with the molecular formula C10H18O It is a bicyclic ether, which means it contains two fused rings and an oxygen atom within the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., gold(I) catalysts for cyclization reactions). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.
Applications De Recherche Scientifique
1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to investigate the effects of bicyclic ethers on biological systems. It may serve as a model compound for studying the interactions of similar structures with biological targets.
Medicine: The compound’s potential medicinal properties are of interest for drug discovery and development. Researchers may explore its activity against various diseases and its potential as a therapeutic agent.
Industry: In industrial applications, this compound can be used as a precursor for the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptane, 1,2-epoxy-:
Cycloheptene epoxide: Another bicyclic ether with structural similarities to 1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of three methyl groups. This structural feature distinguishes it from other bicyclic ethers and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
52209-72-0 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1,5,5-trimethyl-8-oxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)8(7-9)11-10/h8H,4-7H2,1-3H3 |
Clé InChI |
DLKQMVFNHSQJPX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C(C1)O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


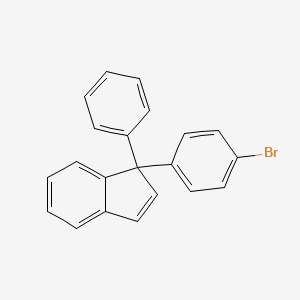
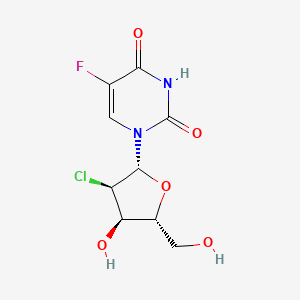
![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)
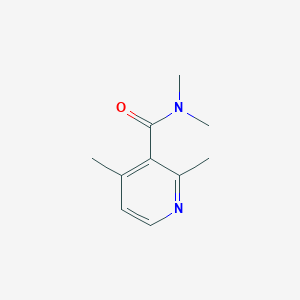
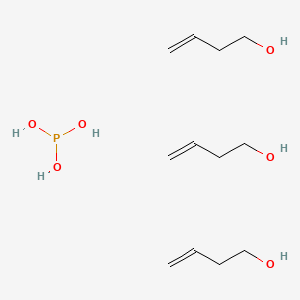
![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)
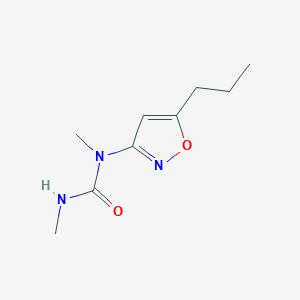
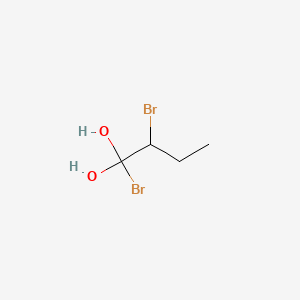
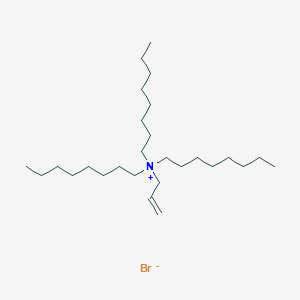
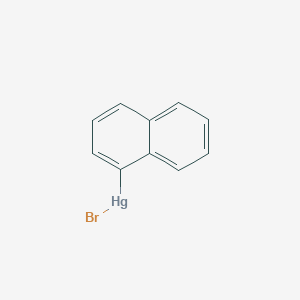
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)
![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
